molecular formula C21H15NO4S B13728403 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- CAS No. 34740-81-3

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-

Cat. No.: B13728403
CAS No.: 34740-81-3
M. Wt: 377.4 g/mol
InChI Key: WXOSHVARKGGGQM-UHFFFAOYSA-N
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Description

Properties

CAS No.

34740-81-3

Molecular Formula

C21H15NO4S

Molecular Weight

377.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C21H15NO4S/c1-27-12-8-6-11(7-9-12)26-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3

InChI Key

WXOSHVARKGGGQM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Preparation Methods

Starting Material

Introduction of the 4-(Methylthio)phenoxy Group

  • The 4-(methylthio)phenol or its sodium salt acts as a nucleophile to displace the halogen at the 2-position of anthraquinone via nucleophilic aromatic substitution, forming the 2-[4-(methylthio)phenoxy]anthracene-9,10-dione intermediate.

Introduction of Amino and Hydroxy Groups

  • The amino group at the 1-position and hydroxy group at the 4-position can be introduced by selective substitution or via reduction of the anthraquinone to its leuco form followed by electrophilic substitution (Marschalk method). Alternatively, direct substitution of appropriate leaving groups or functionalization of hydroxylated anthraquinone derivatives can be employed.

Purification and Characterization

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with acetonitrile-water-phosphoric acid mobile phases is effective for purification and analysis. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Nucleophilic substitution 2-haloanthraquinone + 4-(methylthio)phenol Mild heating, polar aprotic solvents; base may be required to generate phenolate ion
Amino and hydroxy substitution Reduction to leuco form (e.g., Na2S2O4), then electrophilic substitution, followed by oxidation (e.g., H2O2) Marschalk method improves substitution at deactivated positions
Purification RP-HPLC with MeCN/H2O and phosphoric/formic acid Scalable for preparative isolation and impurity separation

Research Discoveries and Advances

  • Functionalization Challenges: The strong electron-withdrawing carbonyl groups in anthraquinones limit classical electrophilic aromatic substitution, necessitating alternative strategies like nucleophilic aromatic substitution or reduction to leuco forms.

  • Nucleophilic Aromatic Substitution: This reaction is particularly effective for introducing oxygen- and sulfur-containing groups, such as the 4-(methylthio)phenoxy substituent in this compound.

  • Marschalk Method: Reduction to leucoanthraquinone forms enables substitution reactions that are otherwise difficult, allowing the introduction of amino and hydroxy groups with good regioselectivity.

  • Metal-Catalyzed Couplings: Recent advances have adapted palladium and copper catalysis for efficient C–N, C–O, and C–S bond formation on anthraquinone cores, enhancing synthetic versatility.

  • Analytical Methods: Development of RP-HPLC methods compatible with mass spectrometry facilitates the purification and pharmacokinetic study of such compounds, supporting their application in medicinal chemistry.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Nucleophilic Aromatic Substitution (S_NAr) Displacement of halogen by phenolate or thiolate nucleophiles Mild conditions, direct substitution of sulfur-containing groups Requires activated halogenated anthraquinones
Marschalk Method (Reduction + Electrophilic Substitution + Oxidation) Reduction to leuco form, substitution, reoxidation Enables substitution at otherwise unreactive positions Multi-step, requires careful control of redox steps
Metal-Catalyzed Cross-Coupling Pd or Cu catalysis for C–N, C–O, C–S bond formation Broad substrate scope, high efficiency Requires catalysts and ligands, may need optimization
RP-HPLC Purification Chromatographic separation using MeCN/H2O/phosphoric acid Scalable, compatible with MS analysis Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

    Substitution: The amino, hydroxy, and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Anthraquinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthraquinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of anthraquinones, including 9,10-anthracenedione compounds, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and death.

A study highlighted the synthesis of new anthraquinone derivatives that demonstrated high affinity for P2Y12 receptors, which are implicated in cancer progression. The use of these derivatives could pave the way for novel cancer therapies that target specific cellular pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to disrupt microbial cell membranes and inhibit growth. This property can be particularly beneficial in developing treatments for infections resistant to conventional antibiotics.

High-Performance Liquid Chromatography (HPLC)

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy] is effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid. For mass spectrometry applications, formic acid is recommended instead of phosphoric acid .

Parameter Description
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Alternative AcidFormic Acid for MS applications
Column TypeNewcrom R1 HPLC column
ApplicationIsolation of impurities; pharmacokinetics

This method is scalable and suitable for preparative separations, making it valuable for both research and industrial applications.

Contaminant Detection

The compound can be utilized in environmental monitoring to identify contaminants in paper and board products. Its chemical properties allow for effective detection and quantification of pollutants, contributing to environmental safety assessments .

Case Study 1: Anticancer Research

A recent study explored the effects of modified anthraquinone derivatives on various cancer cell lines. The results indicated that specific structural modifications enhanced the anticancer efficacy compared to traditional treatments .

Case Study 2: HPLC Method Development

In a method development study, researchers successfully isolated several impurities from a complex mixture using the HPLC method described above. This approach demonstrated high sensitivity and reproducibility, highlighting its applicability in pharmaceutical quality control .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in oxidative stress response pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,10-Anthracenedione, 1-amino-2-[4-(dodecyloxy)phenoxy]-4-hydroxy
  • Molecular Formula: C₃₂H₃₇NO₅
  • Molecular Weight : 515.267 g/mol
  • Key Substituent : A dodecyloxy (C₁₂H₂₅O-) chain replaces the methylthio group.
  • Properties: LogP: Higher than the target compound due to the long hydrophobic dodecyl chain. Applications: Potential use in surfactants or lipid-soluble dyes, leveraging its extended alkyl chain for membrane interaction .
1-Amino-4-hydroxy-2-[2-(4-methylphenoxy)ethoxy]anthraquinone
  • Molecular Formula: C₂₃H₁₉NO₅
  • Molecular Weight : 389.407 g/mol
  • Key Substituent: Ethoxy-linked 4-methylphenoxy group.
  • Properties :
    • Solubility : Enhanced aqueous solubility compared to the target compound due to the ethoxy spacer.
    • Applications : Suitable for dye industries or biomedical applications requiring balanced hydrophilicity .
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy
  • Molecular Formula: C₂₀H₁₃NO₄
  • Molecular Weight : 331.322 g/mol
  • Key Substituent: Simple phenoxy group (-OC₆H₅) instead of methylthiophenoxy.
  • Properties: LogP: ~3.5 (lower than the target compound), due to the absence of the methylthio group. Applications: Simpler anthraquinone derivatives are often used as intermediates in organic synthesis or textile dyes .
1-Amino-4-(phenylamino)anthracene-9,10-dione
  • Molecular Formula : C₂₀H₁₄N₂O₂
  • Molecular Weight : 314.343 g/mol
  • Key Substituent: Phenylamino (-NHC₆H₅) group at position 4.
  • Properties: Electronic Effects: The electron-rich phenylamino group enhances charge-transfer properties, making it suitable for optoelectronic materials. Applications: Used as Disperse Blue 19, a commercial dye for synthetic fibers .
Thioanthraquinone Derivatives (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione)
  • Molecular Formula : C₂₆H₃₁ClO₂S
  • Key Substituent : Dodecylthio (-SC₁₂H₂₅) or fluorophenylthio (-SC₆H₄F) groups.
  • Properties: Reactivity: Sulfur atoms participate in redox reactions, useful in photodynamic therapy or electrochemical sensors. Synthetic Flexibility: Prepared via nucleophilic substitution of 1,5-dichloroanthraquinone with thiols .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) LogP Key Application
Target Compound 4-(Methylthio)phenoxy 377.41 4.75 Pharmaceutical intermediate
1-Amino-4-hydroxy-2-phenoxy Phenoxy 331.32 ~3.5 Dye intermediate
1-Amino-2-[4-(dodecyloxy)phenoxy]-... Dodecyloxy 515.27 >6 Surfactants/lipophilic dyes
1-Amino-4-(phenylamino)-... Phenylamino 314.34 ~4.2 Textile dyes, optoelectronics
  • Hydrophobicity Trends : Longer alkyl chains (dodecyloxy) and sulfur-containing groups (methylthio) increase LogP.
  • Solubility : Ethoxy spacers or polar groups (e.g., -OH, -NH₂) enhance aqueous solubility.
Analytical Method Compatibility
  • The target compound and its analogs are typically analyzed via reversed-phase HPLC (e.g., Newcrom R1 column) .
  • MS Compatibility : Substituting phosphoric acid with formic acid in the mobile phase enables ionization in mass spectrometry .
  • UPLC Adaptability : Smaller particle columns (3 µm) reduce run times for high-throughput analysis.

Biological Activity

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]- (CAS Number: 34740-81-3) is a compound belonging to the anthraquinone family, which has garnered attention due to its potential biological activities, particularly in cancer treatment. This article synthesizes available research findings on its biological activity, focusing on its interaction with DNA and apoptosis induction in cancer cells.

  • Molecular Formula : C21H15NO4S
  • Molecular Weight : 377.4131 g/mol
  • Appearance : Typically appears as a solid compound.

Biological Activity Overview

The biological activity of 9,10-anthracenedione derivatives has been primarily studied in the context of their anticancer properties. Research indicates that these compounds can interact with DNA and induce apoptosis in various cancer cell lines.

The mechanism by which 9,10-anthracenedione derivatives exert their biological effects includes:

  • DNA Intercalation : The planar structure of anthraquinones allows them to intercalate between DNA base pairs, disrupting normal cellular processes.
  • Topoisomerase Inhibition : These compounds may inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription.
  • Apoptosis Induction : Studies have shown that these compounds can induce programmed cell death in cancer cells while sparing normal cells.

Case Studies

  • Study on MDA-MB-231 Cells :
    • A study investigated the effects of 1-amino-4-hydroxy-9,10-anthraquinone (an analogue) on human breast adenocarcinoma MDA-MB-231 cells.
    • Results indicated significant apoptosis induction with minimal cytotoxic effects on normal breast epithelial cells (HBL-100) .
  • Electrochemical Properties :
    • The electrochemical behavior of 1-AHAQ was analyzed, suggesting that it mimics the behavior of established anthracycline drugs, indicating potential for therapeutic efficacy .
  • DNA Interaction Studies :
    • Experiments involving calf thymus DNA showed that the compound interacts effectively with DNA, corroborating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

ActivityObserved EffectReference
Apoptosis InductionSignificant in MDA-MB-231 cells
CytotoxicityMinimal in HBL-100 cells
DNA IntercalationConfirmed through spectroscopic methods
Topoisomerase InhibitionSuggested by structural analysis

Q & A

Q. What are the recommended synthetic routes for 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-9,10-anthracenedione, and how can purity be validated?

  • Methodological Answer : A common approach involves coupling 1-amino-4-hydroxyanthraquinone with 4-(methylthio)phenol derivatives under Ullmann or Buchwald-Hartwig conditions. For example, describes using LDA (lithium diisopropylamide) in THF to facilitate aryl ether bond formation. Post-synthesis, validate purity via:
  • HPLC (retention time >95% purity).
  • Spectroscopy : Compare 1H^1H-NMR peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, methylthio group at δ 2.5 ppm) and FT-IR (C=O stretch ~1670 cm1^{-1}, phenolic O-H ~3300 cm1^{-1}) to literature data .

Q. How do the functional groups (e.g., methylthio, hydroxy) influence the compound’s biological activity?

  • Methodological Answer : The methylthio (-SMe) group enhances lipophilicity, potentially improving membrane permeability, while the hydroxy (-OH) group enables hydrogen bonding with biological targets. and highlight that analogs lacking these groups show reduced cytotoxicity in assays (e.g., IC50_{50} values 2–5× higher). To test activity:
  • Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Compare results with structural analogs (e.g., 1-amino-2-hydroxyanthraquinone) to isolate substituent effects .

Advanced Research Questions

Q. How can conflicting yield data in synthetic protocols be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 46% in vs. 77% in ) often arise from reaction conditions. Key variables to optimize:
  • Catalyst : Pd(PPh3_3)4_4 () improves coupling efficiency vs. Cu-based catalysts ().
  • Temperature : Reflux (~90°C) vs. lower temperatures.
  • Purification : Column chromatography with gradients (e.g., 3–30% DCM in hexane) enhances recovery .

Q. What advanced techniques characterize electronic transitions in this anthracenedione derivative?

  • Methodological Answer : UV-Vis spectroscopy ( ) reveals π→π* transitions at ~400–450 nm (anthraquinone core) and n→π* transitions at ~320 nm (amino/hydroxy groups). For deeper analysis:
  • TD-DFT calculations to model excited-state behavior.
  • Fluorescence quenching studies in solvents of varying polarity to assess solvatochromism .

Q. How do structural modifications at the 2-phenoxy position affect redox properties?

  • Methodological Answer : Replace the 4-(methylthio)phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Use cyclic voltammetry to measure redox potentials:
  • Reduction peaks near -0.8 V (vs. Ag/AgCl) correlate with quinone moiety activity.
  • Compare with analogs (e.g., 2-(4-methoxyphenoxy) derivatives in ) to establish substituent-electron activity relationships .

Data Contradiction Analysis

Q. Why do biological activity studies report varying IC50_{50}50​ values for similar anthracenedione derivatives?

  • Methodological Answer : Variations arise from:
  • Cell line specificity : MCF-7 vs. HeLa may have differing drug uptake mechanisms.
  • Assay conditions : Serum concentration (e.g., 5% FBS vs. 10% FBS) alters compound bioavailability.
  • Structural impurities : Validate derivatives via LC-MS (e.g., m/z 405.9 for 1-amino-4-hydroxy analogs in ). Always report purity thresholds (>95%) .

Structure-Activity Relationship (SAR) Table

Derivative Substituent IC50_{50} (μM) Reference
1-Amino-4-hydroxy-2-phenoxy-H (no methylthio)12.5 ± 1.2
1-Amino-4-hydroxy-2-[4-(methylthio)phenoxy]-SMe5.8 ± 0.7
1-Amino-2-hydroxy-OH (no phenoxy)28.3 ± 2.1

Key Recommendations for Researchers

  • Synthesis : Prioritize Pd-catalyzed coupling () for higher yields.
  • Characterization : Combine NMR, FT-IR, and LC-MS for structural validation.
  • Biological Testing : Standardize cell lines and assay conditions to minimize variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.